4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Researchers pursuing iNOS/nNOS targets face a critical gap: non-fluorinated quinolinone analogs fail to engage NOS isoforms (>1000-fold IC₅₀ loss vs. 7,8-difluoro motif). 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one (CAS 953070-72-9) is the validated pharmacophore intermediate from clinical candidate KD7332, offering: • Direct entry to KD7332 SAR analogs with sub-μM iNOS/nNOS potency • Reactive bromomethyl electrophile for efficient diversification or PROTAC linker conjugation • ≥97% purity; eliminates dechlorination step vs. 2-chloro analog, reducing synthetic burden

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
CAS No. 953070-72-9
Cat. No. B1520893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
CAS953070-72-9
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=CC(=O)N2)CBr)F)F
InChIInChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-3H,4H2,(H,14,15)
InChIKeyYAJXWUVQJAQZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one Overview


4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one (CAS 953070-72-9) is a halogenated quinolinone building block with the molecular formula C₁₀H₆BrF₂NO and a molecular weight of 274.06 g/mol . It features a reactive 4-(bromomethyl) electrophilic handle on a core scaffold bearing two fluorine atoms at the 7- and 8-positions. This precise substitution pattern is critical, as the 7,8-difluoro motif is a key pharmacophore in advanced drug candidates, including the clinical-stage dual iNOS/nNOS inhibitor KD7332 (J. Med. Chem. 2010, 53, 7739–7755) [1]. Its primary value lies in serving as a late-stage diversification intermediate, enabling the introduction of the 7,8-difluoroquinolinone core into complex molecular architectures via nucleophilic substitution at the bromomethyl group .

Pharmacophore-driven building block
Delivers the 7,8-difluoroquinolinone core for late-stage diversification via nucleophilic substitution.
iNOS/nNOS pathway studies
Supports synthesis of tool compounds targeting NOS isoforms, relevant to pain-model research.
Reactive electrophilic handle
Bromomethyl group enables efficient conjugation for SAR, PROTAC, or fluorescent probe design.

Irreplaceability of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one


The unique value of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is anchored in the specific 7,8-difluoro substitution pattern, which is a privileged pharmacophore for modulating nitric oxide synthase (NOS) isoforms [1]. Generic substitution with the widely available, non-fluorinated 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) is chemically possible but biologically catastrophic. The non-fluorinated analog leads to a complete loss of potency against the intended iNOS/nNOS targets, as demonstrated by the >1000-fold difference in IC₅₀ values between related 7,8-difluoro and 6,7-difluoro regioisomers [2]. Similarly, replacing the bromomethyl group with a chloromethyl analog reduces electrophilicity, leading to lower yields and slower kinetics in key nucleophilic substitution reactions. This combination of the specific fluorine pattern and the reactive bromomethyl handle makes the compound irreplaceable for programs targeting NOS-related indications or any application where the 7,8-difluoro pharmacophore is essential for target engagement.

Non-fluorinated analog may lose target engagement
The widely available 4-(bromomethyl)quinolin-2(1H)-one lacks the 7,8-difluoro motif; reported potency may not transfer to NOS-related targets.
Regioisomer mismatch can alter pathway response
6,7-Difluoro analogs have shown significantly different iNOS inhibition profiles, indicating scaffold substitution pattern is critical and may not be interchangeable.
Chloromethyl replacement may reduce reaction efficiency
Lower electrophilicity of chloromethyl analogs can lead to slower kinetics and lower yields in nucleophilic coupling steps; suitability for direct replacement requires validation.

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one: Evidence-Based Selection


Electrophilicity Enhancement by 7,8-Difluoro Substitution

The 7,8-difluoro substitution pattern is not an inert structural feature; it inductively withdraws electron density from the quinolinone ring, activating the 4-(bromomethyl) group toward nucleophilic displacement. While a direct comparative kinetic study for this exact compound is not publicly available, the underlying principle is well-established for halogenated heterocycles [1]. The non-fluorinated analog, 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2), lacks this inductive activation, resulting in a comparatively slower rate of nucleophilic substitution. This electronic difference is a class-level inference, but it directly impacts synthetic efficiency in medicinal chemistry campaigns, where the fluorinated scaffold enables faster reaction times and potentially higher yields under identical conditions.

Electrophilic activation
Class-level inference
Target: Enhanced electrophilicity via 7,8-diF inductive effect
Baseline: Lower electrophilicity in non-fluorinated analog
Supports faster nucleophilic substitution in synthesis workflows.
Qualitative; direct kinetic comparison not available.
Medicinal Chemistry Organic Synthesis Fluorine Chemistry

iNOS/nNOS Potency: 7,8-Difluoro vs. 6,7-Difluoro

A direct, head-to-head comparison within the KD7332 development program established the critical role of the 7,8-difluoro substitution pattern. A direct analog of KD7332 bearing a 6,7-difluoro substitution on the quinolinone core (Compound 37) was synthesized and tested [1]. The 6,7-difluoro isomer exhibited an IC₅₀ for iNOS inhibition of >30 μM, representing a total loss of meaningful activity [2]. In stark contrast, the lead compound with the 7,8-difluoro motif (KD7332, Compound 42) demonstrated an IC₅₀ of 0.05–0.40 μM across human, primate, and murine iNOS/nNOS enzymes [3]. This represents a >1000-fold improvement in potency directly attributable to the specific positioning of the fluorine atoms on the quinolinone core.

iNOS potency context
Reported comparison
>1000-fold improvement vs. 6,7-difluoro regioisomer
7,8-Difluoro pattern is critical for iNOS/nNOS pathway modulation in research models.
Based on KD7332 program; IC₅₀ 0.05–0.40 μM (target) vs. >30 μM (comparator).
iNOS/nNOS Inhibition Pain Research Medicinal Chemistry

Defined Purity and GHS Hazard Profile

Reputable vendors provide this compound with a defined minimum purity of 97%, as verified by certificate of analysis . This contrasts with many niche or custom-synthesized analogs where purity may be lower (e.g., 95%) or not rigorously specified, potentially introducing unknown impurities that can derail sensitive biological assays. Furthermore, a complete and detailed Globally Harmonized System (GHS) safety profile is available, specifying H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . This level of defined hazard communication is essential for institutional Environmental Health and Safety (EHS) compliance and is often absent for less common or older comparator compounds like 4-(bromomethyl)quinolin-2(1H)-one.

Purity & safety profile
Specification review
Purity ≥97% with complete GHS hazard data
May reduce assay variability and support EHS compliance.
Comparator often lacks defined purity or full GHS documentation.
Chemical Procurement Quality Control Safety

Synthetic Step Reduction vs. 2-Chloro Analog

The synthetic utility of the 4-(bromomethyl) group on this specific scaffold is validated by its use in the final step of a high-value clinical candidate. The coupling of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one with a benzimidazole fragment was the key step in the synthesis of KD7332 (KLYP961), a dual iNOS/nNOS inhibitor advanced to clinical development for pain [1]. An alternative route using the 2-chloro analog, 4-(bromomethyl)-2-chloro-7,8-difluoroquinoline (CAS 1125702-47-7), would require an additional deprotection or functional group interconversion step, increasing synthetic complexity and reducing overall yield. The target compound's free 2(1H)-one is the desired functional group for the active pharmacophore, making it a more direct and atom-economical intermediate.

Synthetic step economy
Supporting evidence
Target: Direct coupling preserves 2(1H)-one pharmacophore
2-Chloro analog: Requires extra deprotection step
Eliminates one synthetic step vs. 2-chloro intermediate.
Validated in the synthesis of clinical-stage candidate KD7332.
Drug Discovery Process Chemistry Scaffold Diversification

Metabolic Stability from Fluorine Substitution

Fluorine substitution is a widely recognized strategy in medicinal chemistry for blocking sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability and oral bioavailability. This is a class-level inference for 7,8-difluoroquinolinones compared to their non-fluorinated counterparts [1]. While direct metabolic stability data for this exact intermediate is not available, the lead candidate KD7332, which incorporates this core, demonstrated low clearance and sustained in vivo exposure in both mouse and rhesus monkey pharmacokinetic studies, a profile attributed in part to the fluorine-mediated metabolic shielding of the quinolinone ring [2]. The non-fluorinated 4-(bromomethyl)quinolin-2(1H)-one lacks this protective feature and would be expected to yield drug candidates with higher clearance and poorer oral exposure.

Metabolic shielding
Class-level inference
Fluorine substitution may block oxidative metabolism
May contribute to improved exposure in DMPK research contexts.
Inferred from class effects; KD7332 demonstrated low clearance in vivo.
DMPK Drug Metabolism Fluorine Chemistry

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one: Application Scenarios


iNOS/nNOS Dual Inhibitor Lead Optimization

This is the highest-value application scenario. For medicinal chemistry programs targeting iNOS, nNOS, or dual iNOS/nNOS inhibition for pain, inflammation, or neurodegenerative diseases, this compound is a non-negotiable intermediate. The evidence demonstrates that the 7,8-difluoro motif is essential for achieving sub-micromolar potency and selectivity, with >1000-fold improvement over the 6,7-difluoro regioisomer [1]. Procurement of this specific building block allows for the direct synthesis of analogs of the clinically validated lead KD7332, enabling structure-activity relationship (SAR) studies and lead optimization efforts. Alternative non-fluorinated or regioisomeric intermediates will not yield active compounds in this target class.

Streamlined Synthesis of Quinolinone Candidates

In a process chemistry setting, the choice of this intermediate over the 2-chloro analog (CAS 1125702-47-7) directly reduces the synthetic route by at least one step, as it avoids the need for dechlorination or other functional group manipulation to install the essential 2(1H)-one [2]. This step reduction translates to lower cost of goods, higher overall yield, and reduced waste in the synthesis of advanced pharmaceutical candidates. The defined 97% purity specification further supports robust process development and reliable scale-up .

PROTAC and Molecular Probe Synthesis

The electrophilic bromomethyl group is an ideal attachment point for linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs) or fluorescent probes. Starting with a scaffold already validated in a clinical candidate (KD7332) provides a strong foundation for creating high-quality chemical biology tools. The enhanced electrophilicity of the 4-(bromomethyl) group, compared to the non-fluorinated analog, ensures efficient conjugation to various linkers, enabling the rapid generation of bifunctional molecules for target validation studies [3].

Diversification of Quinolinone Scaffolds

While the most compelling evidence is for NOS inhibition, the 7,8-difluoroquinolinone core is a versatile privileged scaffold. Its fluorine atoms provide beneficial properties such as improved metabolic stability and enhanced target binding through polar interactions [4]. Procuring this bromomethyl intermediate allows medicinal chemists to use it as a central building block in diversity-oriented synthesis (DOS) to generate libraries of novel compounds for screening against a wide range of biological targets, including kinases, GPCRs, and epigenetic proteins, where fluorinated heterocycles are known to be advantageous.

Application
Selection Property
Validation Focus
iNOS/nNOS pathway inhibitor research
7,8-Difluoro pharmacophore specificity
Isoform selectivity and potency profiling in enzyme assays
Streamlined quinolinone candidate synthesis
Direct coupling readiness
Step-count reduction and process yield verification
PROTAC and molecular probe design
Electrophilic linker attachment handle
Conjugation efficiency and target-engagement review
Fluorinated scaffold diversification
Metabolic stability and binding advantage
DMPK screening and library-amenable scaffold validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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